Levomilnacipran

概要

説明

準備方法

合成経路と反応条件: レボミルナシプランの合成は、ミルナシプランのラセミ体混合物を出発物質として、いくつかのステップを伴います。 方法の一つには、®‐エピクロロヒドリンを用いたエナンチオ選択的合成が含まれます . 別の方法は、(1S,2R)-N,N-ジエチル-2-(ヒドロキシメチル)-1-フェニルシクロプロパンカルボン酸アミドをスルフォニルオキシ誘導体に変換し、次にフタルイミドカリウムと反応させ、続いて塩基で処理することです .

工業的製造方法: レボミルナシプランの合成のための改善された工業プロセスが、費用対効果が高く、効率的であるように開発されています。 このプロセスは、1-フェニル-1-ジエチルアミノカルボニル-2-クロロメチルシクロプロパン中間体を用いることを回避します . このプロセスは、(1S,2R)-N,N-ジエチル-2-(ヒドロキシメチル)-1-フェニルシクロプロパンカルボン酸アミドをトリエチルオルトギ酸とメタンスルホン酸またはトリエチルアミンとメタンスルホニルクロリドで処理し、続いてフタルイミド化剤と水性エチレンジアミンで処理することを伴います .

化学反応の分析

反応の種類: レボミルナシプランは、以下を含む様々な化学反応を起こします。

酸化: レボミルナシプランは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 還元反応は、レボミルナシプランを還元型に変換することができます。

置換: レボミルナシプランを含む置換反応は、様々な誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 様々な求核剤を適切な条件下で置換反応に使用することができます。

主要生成物: これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化誘導体を生成する可能性があり、還元はレボミルナシプランの還元型を生成することができます。

科学的研究の応用

Major Depressive Disorder (MDD)

Levomilnacipran has been extensively studied for its efficacy in treating MDD. A systematic review of clinical trials indicates that it significantly improves depressive symptoms compared to placebo, as measured by various scales including the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Sheehan Disability Scale (SDS) .

Clinical Trials Summary:

| Study | Design | Duration | Participants | Dosage | Outcome Measures | Results |

|---|---|---|---|---|---|---|

| Montgomery et al. (2013) | Phase II, Randomized, Double-Blind | 10 weeks | 553 | 75-100 mg/day | MADRS, HDRS17, SDS | Significant improvement over placebo |

| Asnis et al. (2013) | Phase III, Randomized, Double-Blind | 8 weeks | 713 | 40-120 mg/day | MADRS | All doses significantly better than placebo |

| Bakish et al. (2014) | Phase III, Randomized, Double-Blind | 8 weeks | 557 | 40-80 mg/day | MADRS, SDS | Significant superiority over placebo |

The results from these trials confirm that this compound effectively reduces depressive symptoms and improves overall functioning in patients with MDD .

Negative Symptoms in Schizophrenia

Recent case studies have explored the use of this compound as an adjunct therapy for negative symptoms in schizophrenia. A notable case involved a patient with chronic schizophrenia who exhibited marked improvements in negative symptoms after being treated with this compound alongside antipsychotic medication .

Case Study Overview:

- Patient Profile: A 24-year-old male diagnosed at age 19.

- Initial Treatment: Paliperidone palmitate and procyclidine.

- This compound Dosage: Started at 20 mg/day, increased to 60 mg/day.

- Outcome: Significant reduction in negative symptoms as measured by the Negative Symptom Assessment scale after three weeks.

This case illustrates the potential for this compound to address treatment-resistant negative symptoms in schizophrenia .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as hyperhidrosis, constipation, increased heart rate, erectile dysfunction, and nausea . Long-term studies have indicated that it does not lead to significant weight changes, which is often a concern with antidepressants .

作用機序

レボミルナシプランは、セロトニンとノルエピネフリンの再取り込みを阻害することにより作用し、シナプス間隙におけるこれらのレベルを上昇させます . この作用は、精神的なバランスを維持し、うつ病の症状を軽減するのに役立ちます . この化合物は、セロトニンとノルエピネフリンのトランスポーターを選択的に標的にし、ノルエピネフリンの再取り込み阻害に対してより高い親和性を示します . さらに、レボミルナシプランは、脳由来神経栄養因子 (BDNF)/チロシンキナーゼB (TrkB) 媒介PI3K/Akt/mTORシグナル伝達経路を活性化することが判明しており、これはシナプス可塑性と神経保護に役割を果たしています .

類似化合物との比較

レボミルナシプランは、以下のような他のセロトニン・ノルエピネフリン再取り込み阻害薬と比較されます。

ミルナシプラン: レボミルナシプランは、ミルナシプランのより活性なエナンチオマーであり、ノルエピネフリンの再取り込み阻害に対してより高い効力を有しています.

ベンラファキシン: レボミルナシプランは、セロトニンの再取り込み阻害に対してより高い親和性を示すベンラファキシンと比較して、セロトニンとノルエピネフリンの再取り込みをよりバランスよく阻害します.

デュロキセチン: ベンラファキシンと同様に、デュロキセチンもノルエピネフリンよりもセロトニンの再取り込み阻害に対してより高い親和性を示します.

レボミルナシプランの独自性は、セロトニンとノルエピネフリンの再取り込みの両方をバランスよく阻害する点にあり、これは主要なうつ病の治療における有効性に貢献する可能性があります .

生物活性

Levomilnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) that has been approved for the treatment of major depressive disorder (MDD). Its biological activity primarily involves the modulation of neurotransmitter levels in the central nervous system, specifically through the inhibition of serotonin and norepinephrine reuptake. This article details the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and metabolic pathways.

Pharmacodynamics

This compound exhibits a greater potency for norepinephrine reuptake inhibition compared to serotonin. In vitro studies have demonstrated that it inhibits norepinephrine transporters (NET) more effectively than serotonin transporters (SERT) . This selectivity may contribute to its antidepressant effects, as norepinephrine plays a crucial role in mood regulation and cognitive function.

Key Pharmacodynamic Properties

| Property | Value |

|---|---|

| Potency for NET | Higher than SERT |

| Elimination Half-life | ~9 hours |

| Maximum Concentration (Cmax) | Higher than F2696 |

| Area Under Curve (AUC) | ~85% greater than F2696 |

Clinical Efficacy

This compound's efficacy has been evaluated in several randomized controlled trials. A systematic review of five double-blind studies indicated that this compound significantly improved depressive symptoms compared to placebo, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) and other disability scales .

Summary of Clinical Trials

| Study Design | Duration | N Patients | Dosage Regimen | Key Findings |

|---|---|---|---|---|

| Phase II Trial | 10 weeks | 553 | 75-100 mg/day | Significant improvement on MADRS, HDRS17 scores |

| Phase III Trials | Varies | 553 | 40-120 mg/day | Higher remission rates (24% vs. 10% placebo) |

| Long-term Efficacy Study | 48 weeks | Varies | Flexible dosing | Sustained response rates at 73% |

Safety Profile

The safety profile of this compound includes common side effects such as increased heart rate, hyperhidrosis, constipation, and erectile dysfunction . Notably, it has been associated with a modest increase in heart rate averaging 7.4 beats per minute during short-term studies.

Adverse Effects Overview

| Adverse Effect | Incidence (%) |

|---|---|

| Hyperhidrosis | ≥5% |

| Constipation | ≥5% |

| Increased Heart Rate | ≥5% |

| Erectile Dysfunction | ≥5% |

Metabolic Pathways

This compound undergoes extensive metabolism primarily through the liver. Studies utilizing radiolabeled compounds have shown that unchanged this compound is the major circulating form in plasma, accounting for approximately 52.9% of total plasma radioactivity within 12 hours post-dosing . The metabolites include N-desethyl this compound and N-carbamoyl glucuronide, which contribute to its overall pharmacological profile.

Case Studies

Several case studies highlight the effectiveness of this compound in treating MDD:

- Case Study A : A patient with treatment-resistant depression showed significant improvement after switching to this compound from an SSRI. The patient reported a reduction in depressive symptoms measured by MADRS from 25 to 10 over eight weeks.

- Case Study B : In a cohort of elderly patients with MDD, this compound was associated with improved cognitive function alongside mood stabilization over a six-month period.

特性

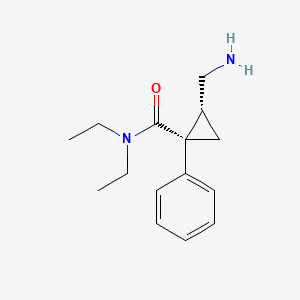

IUPAC Name |

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFMKBJSRMPLA-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025167 | |

| Record name | Levomilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The exact mechanism of the antidepressant action of levomilnacipran is unknown but is thought to be related to the potentiation of serotonin and norephinephrine in the central nervous system through inhibition of reuptake at serotonin and norepinephrine transporters. | |

| Record name | Levomilnacipran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

96847-54-0 | |

| Record name | (1S,2R)-Milnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomilnacipran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomilnacipran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOMILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。